

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Bromophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4-Bromophenoxy)acetohydrazide
Cat. No.:	B095197

[Get Quote](#)

Spectroscopic Analysis of 2-(4-Bromophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-(4-bromophenoxy)acetohydrazide**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic profile of the molecule.

Core Spectroscopic Data

The structural features of **2-(4-bromophenoxy)acetohydrazide**, including the aromatic ring, ether linkage, and hydrazide functional group, give rise to characteristic signals in various spectroscopic techniques. The quantitative data presented below is compiled from analyses of structurally similar compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the amine protons of the hydrazide group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	4.1 - 4.5	Singlet (broad)	2H
-NH-	9.0 - 9.5	Singlet (broad)	1H
-O-CH ₂ -	4.5 - 4.8	Singlet	2H
Ar-H (ortho to -O)	6.8 - 7.0	Doublet	2H
Ar-H (ortho to -Br)	7.4 - 7.6	Doublet	2H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbonyl carbon.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	168 - 172
Ar-C (C-O)	155 - 158
Ar-C (C-H, ortho to -O)	116 - 118
Ar-C (C-Br)	114 - 116
Ar-C (C-H, ortho to -Br)	132 - 134
-O-CH ₂ -	65 - 68

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, C-O, and C-Br bonds.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (Amine)	Stretching	3200 - 3400 (two bands)
N-H (Amide)	Stretching	3150 - 3300
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=O (Amide I)	Stretching	1650 - 1680
N-H (Amide II)	Bending	1510 - 1550
C-O (Aryl Ether)	Asymmetric Stretching	1230 - 1270
C-O (Aryl Ether)	Symmetric Stretching	1020 - 1060
C-Br	Stretching	500 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and bromine-containing fragments.

Ion	m/z (relative to ^{79}Br)	m/z (relative to ^{81}Br)	Notes
$[\text{M}]^+$	230	232	Molecular Ion
$[\text{M}+\text{H}]^+$	231	233	Protonated Molecular Ion
$[\text{M}+\text{Na}]^+$	253	255	Sodium Adduct
$[\text{C}_7\text{H}_6\text{BrO}]^+$	185	187	Fragment from cleavage of the O- CH_2 bond
$[\text{C}_6\text{H}_4\text{BrO}]^+$	171	173	Fragment from cleavage of the O- CH_2 bond
$[\text{C}_6\text{H}_4\text{Br}]^+$	155	157	Bromophenyl cation

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for **2-(4-bromophenoxy)acetohydrazide**.

NMR Spectroscopy:

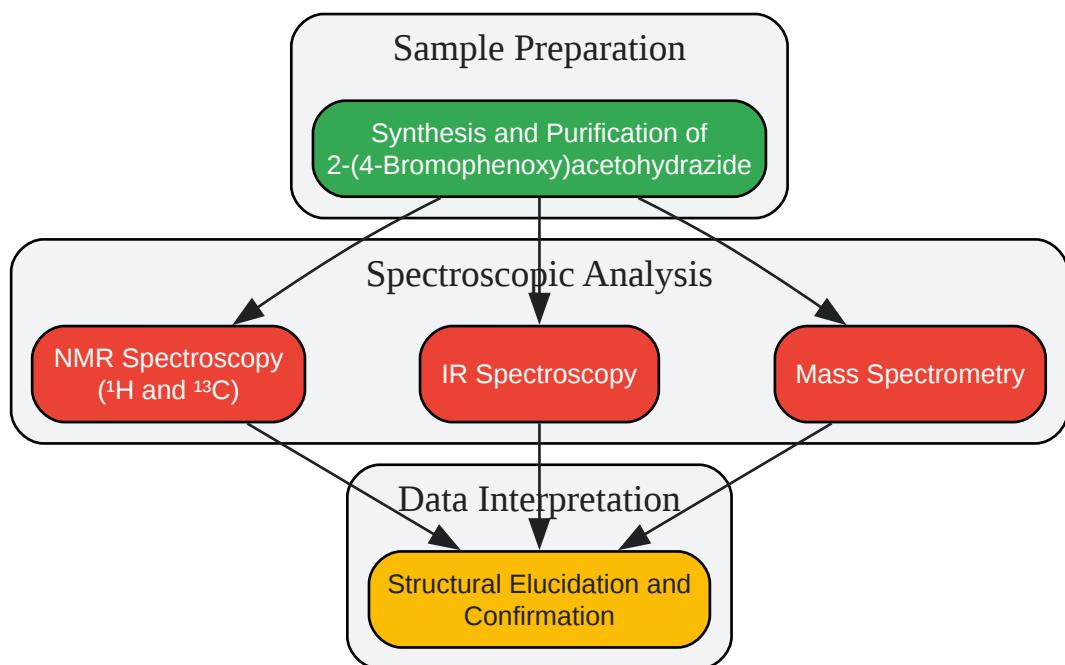
- Sample Preparation: Dissolve 5-10 mg of **2-(4-bromophenoxy)acetohydrazide** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy:


- Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan.

Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.


Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general workflow for the spectroscopic analysis of **2-(4-bromophenoxy)acetohydrazide**.

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Bromophenoxy)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095197#spectroscopic-analysis-nmr-ir-mass-spec-of-2-4-bromophenoxy-acetohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com